2-Ethoxyethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
This compound belongs to the hexahydroquinoline family, a class of nitrogen-containing heterocycles with demonstrated pharmacological relevance. The structure features a 1,4,5,6,7,8-hexahydroquinoline core substituted at position 4 with a pyridin-3-yl group and at position 7 with a 4-methoxyphenyl moiety. The 2-ethoxyethyl ester at position 3 distinguishes it from simpler esters (e.g., methyl or ethyl) commonly observed in analogs.
Hexahydroquinoline derivatives are known for diverse biological activities, including calcium channel modulation, antibacterial, and antioxidant properties .
Properties
IUPAC Name |
2-ethoxyethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O5/c1-4-33-12-13-34-27(31)24-17(2)29-22-14-20(18-7-9-21(32-3)10-8-18)15-23(30)26(22)25(24)19-6-5-11-28-16-19/h5-11,16,20,25,29H,4,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHMNLIECKGMTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=C(NC2=C(C1C3=CN=CC=C3)C(=O)CC(C2)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then subjected to cyclization and subsequent reactions with pyridine derivatives and ethoxyethyl groups under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or methoxyphenyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
2-Ethoxyethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows it to interact with different biomolecules, enhancing its versatility and efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to structurally related hexahydroquinoline derivatives (Table 1). Key differences lie in substituents at positions 3, 4, and 7, which modulate physicochemical properties and biological activity.
Table 1: Structural and Functional Comparison of Hexahydroquinoline Derivatives
Key Observations:
The 2-ethoxyethyl ester likely increases lipophilicity and metabolic stability relative to methyl or ethyl esters, as seen in .
Crystallographic Insights: Analogs like Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-hexahydroquinoline-3-carboxylate exhibit chair conformations in the cyclohexene ring, with puckering parameters (q = 0.512 Å, φ = 0.2°) indicative of moderate distortion . Similar puckering is expected in the target compound, affecting molecular packing and solubility .
Synthetic Methodology: The target compound can be synthesized via the Hantzsch reaction, as demonstrated for Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate under solvent-free conditions .
Biological Potential: While the 4-methoxyphenyl group is associated with calcium modulation (e.g., ), the pyridin-3-yl substituent may confer additional neuropharmacological properties due to its resemblance to nicotinamide derivatives.
Research Findings and Implications
Biological Activity
The compound 2-Ethoxyethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic derivative belonging to the class of hexahydroquinolines. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and antidiabetic contexts. This article reviews recent findings on its biological activity, including structure–activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a hexahydroquinoline core with various substituents that influence its biological activity. The presence of the pyridine ring and methoxyphenyl group are significant for its interaction with biological targets.
Anti-inflammatory Activity
Recent research has demonstrated that derivatives similar to the target compound exhibit significant anti-inflammatory properties. For instance, studies have shown that certain analogs effectively inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
Table 1: IC50 Values for COX Inhibition
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results indicate that modifications to the structure can enhance inhibitory potency against COX enzymes, particularly COX-2, which is often associated with inflammation .
Antidiabetic Potential
The compound's potential as an antidiabetic agent has also been explored. In vitro assays have indicated that it may inhibit DPP-IV (Dipeptidyl Peptidase IV) and α-glucosidase enzymes, which are crucial in glucose metabolism.
Table 2: DPP-IV Inhibition Assay Results
| Fraction | DPP-IV Inhibition (%) |
|---|---|
| S4c | >25% |
| V4 | >25% |
| Other Fractions | Varied |
Fractions S4c and V4 showed promising results in inhibiting DPP-IV activity, suggesting that the compound could be beneficial in managing diabetes by enhancing insulin secretion and reducing blood glucose levels .
Structure–Activity Relationships (SAR)
The SAR studies reveal that specific substitutions on the hexahydroquinoline scaffold significantly affect biological activity. The presence of electron-donating groups such as methoxy enhances binding affinity to target enzymes, while modifications to the pyridine ring can alter pharmacokinetic properties.
Case Studies
In a notable study involving carrageenan-induced paw edema in rats, compounds structurally related to the target demonstrated anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin . The effective doses (ED50) were calculated and compared:
Table 3: ED50 Values for Anti-inflammatory Activity
| Compound | ED50 (μM) |
|---|---|
| Compound A | 11.60 |
| Compound B | 8.23 |
| Indomethacin | 9.17 |
These findings support the hypothesis that variations in chemical structure can lead to enhanced therapeutic effects.
Q & A
Q. What are the key synthetic strategies for preparing this compound?
The synthesis typically involves a multi-step Hantzsch-like reaction. A common approach includes:
- Condensation of 1,1-dimethyl-3,5-cyclohexanedione with 4-methoxybenzaldehyde in the presence of ammonium acetate and ethyl acetoacetate under reflux in ethanol .
- Subsequent substitution of the ethoxyethyl group via nucleophilic acyl substitution under anhydrous conditions. Reaction progress is monitored using TLC or HPLC, with purification via column chromatography .
Q. Which spectroscopic methods are critical for structural confirmation?
- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry (e.g., pyridin-3-yl orientation) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths, angles, and torsional strain in the hexahydroquinoline core .
- Mass Spectrometry : High-resolution MS validates the molecular formula (CHNO) and fragmentation patterns .
Q. What functional groups contribute to its reactivity?
Key groups include:
- Carboxylate ester : Susceptible to hydrolysis under acidic/basic conditions.
- Pyridine ring : Participates in π-π stacking and hydrogen bonding with biological targets.
- Ketone (5-oxo group) : May undergo reduction or nucleophilic addition .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence reaction outcomes?
- Steric hindrance : The 2-methyl and 7,7-dimethyl groups restrict rotational freedom, affecting cyclization efficiency during synthesis .
- Electronic effects : The electron-withdrawing pyridin-3-yl group polarizes the quinoline core, enhancing electrophilic reactivity at the 3-carboxylate position .
- Computational studies (DFT) can model substituent effects on transition states .
Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?
- Disorder in flexible groups : The ethoxyethyl chain may exhibit positional disorder, requiring TWINABS or SHELXL refinement .
- High thermal motion : Low-temperature data collection (e.g., 100 K) improves resolution for the hexahydroquinoline core .
- Validation tools like PLATON check for missed symmetry or twinning .
Q. How can contradictory biological activity data be analyzed methodologically?
- Orthogonal assays : Combine enzyme inhibition (e.g., kinase assays) with cell viability studies to distinguish direct target engagement from off-target effects .
- Structure-activity relationships (SAR) : Compare derivatives (e.g., replacing pyridin-3-yl with fluorophenyl) to isolate pharmacophoric groups .
- Molecular docking : Use PyMOL or AutoDock to predict binding modes in silico before in vitro validation .
Q. What factors govern its photostability in pharmacological studies?
- Substituent effects : Electron-donating groups (e.g., 4-methoxyphenyl) enhance stability by reducing radical formation .
- QSPR models : Multivariate regression correlates logP and molar refractivity with degradation rates under UV exposure .
- Formulation strategies : Encapsulation in cyclodextrins or lipid nanoparticles mitigates photodegradation .
Methodological Notes
- Synthesis optimization : Replace ethanol with ionic liquids to improve reaction yields and reduce side products .
- Data validation : Cross-reference crystallographic data with Cambridge Structural Database entries to identify outliers .
- Biological assays : Include positive controls (e.g., nifedipine for calcium channel modulation) to calibrate activity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
